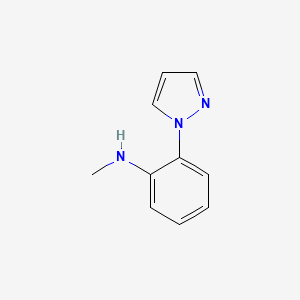

N-methyl-2-(1H-pyrazol-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

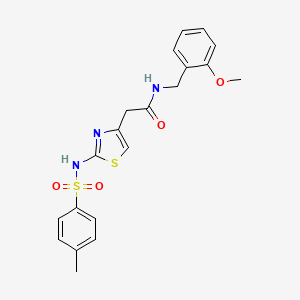

“N-methyl-2-(1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 956533-57-6 . It has a molecular weight of 173.22 . The IUPAC name for this compound is 2-(1H-pyrazol-1-ylmethyl)aniline .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “N-methyl-2-(1H-pyrazol-1-yl)aniline”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The molecular structure of “N-methyl-2-(1H-pyrazol-1-yl)aniline” is represented by the InChI code: 1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2 .Chemical Reactions Analysis

The pyrazole-based ligands, including “N-methyl-2-(1H-pyrazol-1-yl)aniline”, have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Applications De Recherche Scientifique

- Research : A study designed and synthesized a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives. Compound 6f was identified as a potent AR antagonist. Some compounds showed higher anti-proliferative activity against LNCaP cells than Bicalutamide.

- Research : Compound 13, a pyrazole-bearing compound, exhibited potent in vitro antipromastigote activity. Molecular simulation justified its binding pattern in the LmPTR1 pocket .

- Research : Rh(iii)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provided a straightforward route to either C–H alkenylation products or indazole products .

Androgen Receptor Antagonists in Prostate Cancer Therapy

Antipromastigote Activity in Leishmaniasis

C–H Functionalization for Indazole Synthesis

Imidazole-Containing Compounds for Therapeutic Applications

Safety and Hazards

The safety information for “N-methyl-2-(1H-pyrazol-1-yl)aniline” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The future directions for “N-methyl-2-(1H-pyrazol-1-yl)aniline” and other pyrazole-based ligands include further developments in catalytic processes relating to catecholase activity . They can also be used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

Mécanisme D'action

Target of Action

N-methyl-2-(1H-pyrazol-1-yl)aniline is a complex compound that can interact with various targets. It has been found to be involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with boron reagents, which are key components in SM coupling .

Mode of Action

It’s known that the compound can form intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This suggests that the compound may interact with its targets through hydrogen bonding, which can lead to changes in the targets’ structure and function .

Biochemical Pathways

It’s suggested that the compound may be involved in the nad+ salvage pathway, as it has been found to show potent nampt activity . NAMPT (Nicotinamide phosphoribosyltransferase) catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Pharmacokinetics

It’s known that the compound shows potent nampt activity, suggesting that it may be well-absorbed and distributed in the body

Result of Action

It’s suggested that the compound may have antipromastigote activity, as it has been found to show potent in vitro antipromastigote activity . This suggests that the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes .

Action Environment

The action of N-methyl-2-(1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other molecules, such as boron reagents in the case of SM coupling . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

N-methyl-2-pyrazol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-11-9-5-2-3-6-10(9)13-8-4-7-12-13/h2-8,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEHCRDWASMNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(1H-pyrazol-1-yl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)

![N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2778941.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778943.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2778948.png)

![2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one](/img/structure/B2778949.png)

![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)

![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)